Product packaging for 11-Hydroxy-DELTA8-tetrahydrocannabinol(Cat. No.:CAS No. 28646-40-4)

11-Hydroxy-DELTA8-tetrahydrocannabinol

Cat. No.: B3025666
CAS No.: 28646-40-4
M. Wt: 330.5 g/mol
InChI Key: LOUSQMWLMDHRIK-IAGOWNOFSA-N
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Description

Positional Significance within the Delta-8-tetrahydrocannabinol Metabolic Cascade

The metabolism of Δ8-THC is a multi-step process primarily occurring in the liver, which closely mirrors the metabolic fate of Δ9-THC. mdpi.compreprints.org The initial and most critical step in this cascade is the hydroxylation of the Δ8-THC molecule at the 11th carbon position, which is catalyzed by the cytochrome P450 (CYP450) enzyme system. oup.comoup.com This enzymatic oxidation results in the formation of 11-Hydroxy-Δ8-tetrahydrocannabinol. mdpi.com

Specifically, research has identified the CYP2C subfamily, with CYP2C9 being the predominant enzyme in humans, as the primary catalyst for this 11-hydroxylation reaction. oup.com This initial metabolic conversion is significant because 11-OH-Δ8-THC is not an inactive byproduct but an active metabolite that retains and may even exhibit enhanced psychoactive effects compared to its parent compound. wikipedia.orgoup.com

Following its formation, 11-OH-Δ8-THC serves as an intermediate metabolite. It is further oxidized to 11-oxo-Δ8-tetrahydrocannabinol. nih.gov The metabolic cascade continues with the conversion of this intermediate into the non-psychoactive 11-nor-9-carboxy-Δ8-tetrahydrocannabinol (Δ8-THC-COOH). mdpi.compreprints.org The final phase of metabolism involves the conjugation of Δ8-THC-COOH with a glucuronide molecule, forming a more water-soluble compound that can be efficiently excreted from the body, primarily in urine and feces. mdpi.compreprints.orgnih.gov

Table 1: Metabolic Pathway of Delta-8-tetrahydrocannabinol

StepPrecursor CompoundEnzyme SystemResulting MetabolitePharmacological Activity
1 Delta-8-tetrahydrocannabinol (Δ8-THC)Cytochrome P450 (CYP2C9 in humans)11-Hydroxy-Δ8-tetrahydrocannabinol (11-OH-Δ8-THC)Active
2 11-Hydroxy-Δ8-tetrahydrocannabinolDehydrogenase / CYP45011-oxo-Δ8-tetrahydrocannabinolActive
3 11-oxo-Δ8-tetrahydrocannabinolDehydrogenase / CYP45011-nor-9-carboxy-Δ8-tetrahydrocannabinol (Δ8-THC-COOH)Inactive
4 11-nor-9-carboxy-Δ8-tetrahydrocannabinolUDP-glucuronosyltransferases (UGTs)Δ8-THC-COOH-glucuronideInactive

Foundational Discoveries and Early Characterization as a Phytocannabinoid Metabolite

The history of 11-Hydroxy-Δ8-tetrahydrocannabinol is intrinsically linked to the broader effort to understand how the body processes cannabinoids. It holds the distinction of being the first cannabinoid metabolite to be discovered, a finding that occurred in 1970. wikipedia.org This discovery was a landmark in cannabinoid pharmacology, as it demonstrated that the effects of cannabis were not solely attributable to the plant's primary constituents but also to the active compounds formed within the body after consumption.

Early research, particularly studies conducted in the 1980s, focused on elucidating the metabolic disposition of Δ8-THC in animal models. nih.gov These foundational in vivo studies in mice were crucial in identifying and characterizing 11-OH-Δ8-THC and the subsequent intermediate, 11-oxo-Δ8-THC, in the brain and liver. wikipedia.orgnih.gov These experiments confirmed that Δ8-THC undergoes significant biotransformation and that its metabolites are distributed to key tissues, including the central nervous system. The characterization of these metabolites provided the initial framework for understanding the pharmacokinetics of Δ8-THC.

Current Research Landscape and Theoretical Frameworks

A significant area of current research involves the comparative pharmacology of Δ8-THC and Δ9-THC. Recent clinical trials have explored the effects of orally administered Δ8-THC, finding that it produces dose-dependent psychoactive effects that are qualitatively similar to Δ9-THC, but with milder potency. cannabissciencetech.com This reduced potency is theorized to be potentially due to a lower rate of biotransformation into the more active 11-hydroxy metabolite compared to Δ9-THC. cannabissciencetech.com

Furthermore, with the increasing availability of Δ8-THC products, often synthesized from hemp-derived cannabidiol (B1668261) (CBD), 11-OH-Δ8-THC has become an important biomarker in forensic and clinical toxicology. wikipedia.orgpreprints.org Its detection can help distinguish between the consumption of Δ8-THC and Δ9-THC, which is critical for legal and diagnostic purposes. wikipedia.org The greater chemical stability of Δ8-THC compared to Δ9-THC also positions it as a promising lead compound for further cannabinoid research and development. mdpi.compreprints.org Ongoing investigations continue to explore the therapeutic potential and pharmacokinetic properties of Δ8-THC and its metabolites, aiming to build a more complete understanding of their roles. oup.comontosight.ai

Table 2: Key Research Findings on 11-Hydroxy-Δ8-tetrahydrocannabinol

Research AreaKey FindingImplication
Metabolism The major initial metabolic pathway for Δ8-THC is 11-hydroxylation via CYP450 enzymes (primarily CYP2C9). oup.comoup.comConfirms the production of a pharmacologically active metabolite.
Pharmacological Activity Animal studies indicate 11-OH-Δ8-THC is more potent than Δ8-THC but less potent than 11-OH-Δ9-THC. wikipedia.orgThe metabolite significantly contributes to the overall pharmacological effect of Δ8-THC.
Comparative Pharmacology The reduced potency of Δ8-THC compared to Δ9-THC may be linked to a lower conversion rate to its 11-hydroxy metabolite. cannabissciencetech.comProvides a theoretical framework for the observed differences in effects between the two isomers.
Analytical Toxicology 11-OH-Δ8-THC is a key metabolite for distinguishing between the use of Δ8-THC and Δ9-THC. wikipedia.orgCrucial for forensic analysis and drug testing protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O3 B3025666 11-Hydroxy-DELTA8-tetrahydrocannabinol CAS No. 28646-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8,11-12,16-17,22-23H,4-7,9-10,13H2,1-3H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUSQMWLMDHRIK-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016542
Record name 11-Hydroxy-Delta-8-THC
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URL https://comptox.epa.gov/dashboard/DTXSID101016542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28646-40-4
Record name 11-Hydroxy-delta8-tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028646404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-Delta-8-THC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-HYDROXY-.DELTA.8-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM4TR07BPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Enzymology of 11 Hydroxy Δ8 Tetrahydrocannabinol Formation and Further Biotransformation

Hepatic Microsomal Hydroxylation of Delta-8-tetrahydrocannabinol

The primary site of Δ8-THC metabolism is the liver, specifically within the microsomes of hepatocytes. Here, the lipophilic Δ8-THC molecule undergoes hydroxylation, a key phase I metabolic reaction, to introduce a hydroxyl group, thereby increasing its water solubility.

Cytochrome P450 Monooxygenase System: Principal Enzymes and Isoform Specificity

The enzymatic machinery responsible for the hydroxylation of Δ8-THC belongs to the cytochrome P450 (CYP) superfamily of monooxygenases. oup.com This diverse group of enzymes is central to the metabolism of a vast array of xenobiotics, including cannabinoids. In human liver microsomes, the metabolism of Δ8-THC mirrors that of its more well-known isomer, Δ9-THC, with the initial oxidation being a critical step. nih.gov

Research has identified the CYP2C subfamily of enzymes as the primary catalysts for the 11-hydroxylation of Δ8-THC. oup.com Specifically, CYP2C9 is considered the major enzyme responsible for this metabolic conversion in humans. researchgate.net The involvement of the CYP2C subfamily is significant as genetic variations (polymorphisms) within these enzymes can lead to inter-individual differences in the rate and extent of Δ8-THC metabolism. While other CYP isoforms may play minor roles, the contribution of CYP2C9 is predominant in the formation of 11-OH-Δ8-THC. researchgate.net Studies using selective chemical inhibitors have further solidified the role of CYP2C9 in this specific metabolic pathway. researchgate.net

Key Cytochrome P450 Isoforms in Δ8-THC Metabolism
Enzyme SubfamilySpecific IsoformPrimary Metabolic Reaction
CYP2CCYP2C911-hydroxylation of Δ8-THC

Stereoselective Hydroxylation at the 11-Position

The hydroxylation of Δ8-THC at the 11-position is a stereoselective process. The enzymes of the CYP450 system, due to their chiral active sites, can differentiate between prochiral centers on the substrate molecule, leading to the preferential formation of one stereoisomer over another. While the bulk of research on cannabinoid stereoselectivity has focused on Δ9-THC, the enzymatic machinery involved in Δ8-THC metabolism is analogous. The introduction of the hydroxyl group at the C-11 position results in a new chiral center, and the specific orientation of this hydroxyl group can influence the pharmacological activity of the resulting metabolite.

Subsequent Oxidative Metabolism to Carboxylic Acid Derivatives

Following its formation, 11-Hydroxy-Δ8-tetrahydrocannabinol undergoes further oxidation. This two-step process involves the conversion of the newly introduced primary alcohol at the 11-position into a carboxylic acid, rendering the molecule even more water-soluble and facilitating its eventual elimination.

Formation of 11-Oxo-Delta-8-tetrahydrocannabinol

The first step in the further oxidation of 11-OH-Δ8-THC is its conversion to 11-Oxo-Delta-8-tetrahydrocannabinol (11-Oxo-Δ8-THC). nih.gov This reaction involves the oxidation of the 11-hydroxyl group to a ketone. This metabolic step is also catalyzed by hepatic microsomal enzymes. nih.gov Studies have shown that this oxidation is mediated by the microsomal monooxygenase system. nih.gov

Conversion to 11-nor-9-carboxy-Delta-8-tetrahydrocannabinol

The final step in the oxidative metabolism of Δ8-THC is the conversion of 11-Oxo-Δ8-THC to the inactive and more readily excretable metabolite, 11-nor-9-carboxy-Delta-8-tetrahydrocannabinol (Δ8-THC-COOH). nih.gov This conversion of an aldehyde to a carboxylic acid is a critical detoxification step. While the specific enzymes responsible for this final oxidation step in the Δ8-THC pathway are not as extensively characterized as the initial hydroxylation, it is understood to be a continuation of the oxidative process within the liver. wikipedia.org The resulting carboxylic acid is the primary metabolite of Δ8-THC found in urine and is a key target for drug testing protocols. restek.comcaymanchem.com

Metabolic Pathway of Delta-8-tetrahydrocannabinol
Parent CompoundMetabolite 1Metabolite 2Final Metabolite
Delta-8-tetrahydrocannabinol11-Hydroxy-Δ8-tetrahydrocannabinol11-Oxo-Delta-8-tetrahydrocannabinol11-nor-9-carboxy-Delta-8-tetrahydrocannabinol

In Vitro Metabolic Profiling Across Diverse Biological Systems

In vitro studies, utilizing biological preparations such as liver microsomes, have been instrumental in mapping the metabolic pathways of Δ8-THC. These systems provide a controlled environment to identify the enzymes involved and the metabolites produced.

The initial and most significant step in the metabolism of Δ8-THC in human liver microsomes is oxidation. mdpi.com This reaction is predominantly catalyzed by the cytochrome P450 (CYP) system of enzymes. oup.com Specifically, the formation of 11-hydroxy-Δ8-THC is primarily mediated by the CYP2C subfamily, with CYP2C9 being the major enzyme responsible in humans. oup.comoup.comnih.govresearchgate.net Another key enzyme, CYP3A4, is also involved, particularly in the hydroxylation at the 7-position. oup.comoup.comnih.govresearchgate.net

The major mechanism of initial metabolism in the liver microsomes of several animal species is also hydroxylation by the CYP450 system. oup.com Across various species, 11-hydroxylation is the favored metabolic route for tricyclic cannabinoids like Δ8-THC. oup.comoup.com However, there is variability in the specific CYP450 enzymes present in different species, which can lead to variations in the minor mono-hydroxylated metabolites of Δ8-THC. oup.comoup.com For instance, studies in mice have also elucidated the metabolic disposition of Δ8-THC and its active metabolites, 11-hydroxy-Δ8-THC and 11-oxo-Δ8-THC. nih.gov

Further metabolism of 11-hydroxy-Δ8-THC occurs, leading to the formation of 11-nor-Δ8-tetrahydrocannabinol-9-carboxylic acid (Δ8-THC-COOH), a non-psychoactive metabolite. mdpi.comwikipedia.org This carboxylic acid is then conjugated with glucuronic acid to form a glucuronide, which is more water-soluble and can be readily excreted, mainly in the urine. mdpi.comwikipedia.org

Table 1: Key Enzymes Involved in Δ8-THC Metabolism in Human Liver Microsomes

Metabolite Primary Enzyme(s) Metabolic Action
11-hydroxy-Δ8-THC CYP2C9 11-hydroxylation
7α-hydroxy-Δ8-THC CYP3A4 7α-hydroxylation
7β-hydroxy-Δ8-THC CYP3A4 7β-hydroxylation
7-oxo-Δ8-THC CYP3A4 Oxidation of 7-hydroxy-Δ8-THC

Comparative Metabolic Routes with Other Cannabinoid Isomers (e.g., Δ9-THC)

The metabolic pathways of Δ8-THC and its more well-known isomer, Δ9-tetrahydrocannabinol (Δ9-THC), share many similarities but also exhibit key differences. mdpi.comnih.gov Both cannabinoids are metabolized by the cytochrome P450 system, with 11-hydroxylation being a major initial step for both, leading to the formation of their respective pharmacologically active 11-hydroxy metabolites. mdpi.comnih.gov In humans, CYP2C9 is a major enzyme responsible for the 11-hydroxylation of both Δ8-THC and Δ9-THC. nih.gov

However, studies using human liver microsomes have revealed a preferential metabolic pathway for each isomer. oup.comoup.com When incubated in a hepatic microsomal environment, Δ9-THC tends to preferentially form an epoxide as its major metabolite, whereas Δ8-THC primarily forms a di-hydroxy metabolite. oup.comoup.com

The subsequent metabolism of the epoxide metabolites also differs. The epoxide formed from Δ8-THC is susceptible to hydrolysis by epoxide hydrolase. oup.comoup.comnih.gov In contrast, the epoxide intermediate of Δ9-THC requires further metabolism by CYP450 enzymes. oup.comoup.comnih.gov

Table 2: Comparative Metabolism of Δ8-THC and Δ9-THC in Human Liver Microsomes

Feature Δ8-THC Δ9-THC
Primary Metabolic Action Hydroxylation, Epoxidation Epoxidation, Hydroxylation
Major Initial Metabolite Di-hydroxy metabolite Epoxide metabolite
Key Enzymes CYP2C9, CYP3A4 CYP2C9, CYP3A4
Epoxide Metabolism Susceptible to epoxide hydrolase Further metabolism by CYP450 enzymes

Formation of Di-hydroxy and Epoxide Metabolites in Hepatic Systems

In human liver microsomes, Δ8-THC can undergo metabolism through an epoxide-diol pathway. oup.comoup.com This involves the formation of an epoxide intermediate, which is then hydrolyzed by epoxide hydrolase to a di-hydroxy metabolite. oup.comoup.com Specifically, 8β,9α-dihydroxyhexahydrocannabinol (diOH-HHC) has been identified as a metabolite of Δ8-THC formed under monooxygenase conditions. nih.gov

The formation of epoxide metabolites from Δ8-THC, such as 8α,9α- and 8β,9β-epoxyhexahydrocannabinols (EHHCs), has been observed when an epoxide hydrolase inhibitor is added to the incubation mixture. nih.gov These epoxides of Δ8-THC are preferentially hydrolyzed to 8β,9α-diOH-HHC by epoxide hydrolase. nih.gov This indicates that in the human liver, the epoxide metabolites of Δ8-THC are primarily metabolized by epoxide hydrolase rather than the cytochrome P450 system. nih.gov In addition to mono-hydroxy metabolites, a di-hydroxy-epoxide has also been identified as a metabolite of Δ8-THC in humans. oup.com

Cellular and Molecular Pharmacology of 11 Hydroxy Δ8 Tetrahydrocannabinol

Pre-clinical Pharmacodynamic Studies in Animal Models

Pre-clinical studies in animal models are essential for determining the potential therapeutic effects of compounds like 11-OH-Δ8-THC. Research has particularly focused on its analgesic, or pain-relieving, properties.

In rodent models, the parent compounds Δ8-THC and Δ9-THC were found to have moderate analgesic activity. nih.govfuture4200.com Notably, when several metabolites of these compounds were tested, only the 11-hydroxy derivatives proved to be more potent analgesics than the parent tetrahydrocannabinols. nih.govfuture4200.com This suggests that metabolism to their 11-hydroxy forms may be a crucial step for mediating the analgesic activity of THC compounds, at least in the specific pain models tested. nih.gov

One common method used in these investigations is the mouse hot-plate test, which measures the time it takes for an animal to react to a heated surface. nih.govfuture4200.com The results from these studies indicate that 11-hydroxy metabolites may be the primary active forms responsible for the analgesic effects of Δ8-THC and Δ9-THC in mice. future4200.com Further investigation into the mechanism revealed that the analgesic response of 11-hydroxy-Δ8-THC in the hot-plate test was completely abolished by the administration of naloxone, an opioid antagonist. future4200.com This finding suggests a potential shared component in the mechanisms of analgesia between cannabinoids and opioids. future4200.com

Modulation of Central Nervous System Functions in Animal Models

11-Hydroxy-Δ8-tetrahydrocannabinol (11-OH-Δ8-THC), the primary active metabolite of Delta-8-tetrahydrocannabinol (Δ8-THC), demonstrates significant pharmacological activity within the central nervous system. nih.govwikipedia.orgnih.govresearchgate.net Animal studies have been instrumental in elucidating its effects, which often surpass the potency of its parent compound. wikipedia.orgnii.ac.jp

Research in mice has established that 11-OH-Δ8-THC induces a significant hypothermic effect. nih.govnih.gov Studies show that daily intravenous administration of 11-OH-Δ8-THC at a dose of 5 mg/kg quickly leads to the development of tolerance to this temperature-lowering effect. nih.govresearchgate.net After the third daily administration, this dose no longer induced significant hypothermia. researchgate.net The magnitude of the tolerance developed to 11-OH-Δ8-THC's hypothermic effect was found to be greater than that developed to the parent compound, Δ8-THC. nih.gov Furthermore, reciprocal cross-tolerance to the hypothermic effect develops between Δ8-THC and 11-OH-Δ8-THC, suggesting that the metabolite plays a crucial role in the tolerance development associated with Δ8-THC administration. nih.gov

Table 1: Summary of Hypothermic Effects in Mice

CompoundEffectTolerance DevelopmentCross-Tolerance
11-Hydroxy-Δ8-THCInduces hypothermiaRapid tolerance development with daily administration. nih.govnih.govresearchgate.netCross-tolerant with Δ8-THC and chlorpromazine. nih.gov
Δ8-THCInduces hypothermiaRapid tolerance development. nih.govCross-tolerant with 11-Hydroxy-Δ8-THC. nih.gov

In animal models, 11-OH-Δ8-THC has been shown to significantly prolong the duration of sleep induced by pentobarbital. nih.govnih.gov This effect is also subject to tolerance with repeated administration. nih.govdntb.gov.ua Daily intravenous doses of 5 mg/kg of 11-OH-Δ8-THC in mice led to the development of tolerance to its sleep-prolonging effect. nih.gov The magnitude of this tolerance was greater for the metabolite than for Δ8-THC. nih.govdntb.gov.ua Reciprocal cross-tolerance was also observed between the two compounds after seven daily doses. nih.govdntb.gov.ua These findings suggest that 11-OH-Δ8-THC is a key mediator in the sleep-prolonging action of Δ8-THC and the subsequent development of tolerance. nih.gov Interestingly, even after tolerance to the hypothermic effects was established, the sleep-prolonging effect of 11-OH-Δ8-THC remained significantly longer than that of controls. nih.gov

Table 2: Effects on Pentobarbital-Induced Sleep in Mice

CompoundEffect on Sleep DurationTolerance DevelopmentKey Finding
11-Hydroxy-Δ8-THCProlongs sleep time. nih.govTolerance develops with repeated administration; magnitude is greater than for Δ8-THC. nih.govdntb.gov.uaPlays an important role in the sleep-prolonging effect of Δ8-THC. nih.gov
Δ8-THCProlongs sleep time. nih.govTolerance develops with repeated administration. nih.govReciprocal cross-tolerance with 11-Hydroxy-Δ8-THC is observed. nih.govdntb.gov.ua

The "cannabinoid tetrad" is a classic suite of four effects observed in rodents following the administration of CB1 receptor agonists: hypothermia, catalepsy (a state of immobility), antinociception (pain relief), and hypolocomotion (reduced movement). researchgate.netnih.gov While Δ8-THC is known to induce these cannabimimetic effects, its 11-hydroxylated metabolite demonstrates enhanced potency in at least some of these measures. nii.ac.jpnih.gov Specifically, the cataleptogenic effect of 11-OH-Δ8-THC in mice was found to be approximately five times greater than that of its parent compound, Δ8-THC. nii.ac.jp The metabolite also possesses analgesic activity in mice. caymanchem.com Coupled with its known hypothermic properties, this indicates that 11-OH-Δ8-THC is a potent inducer of key components of the cannabinoid tetrad.

Anticonvulsant Properties in Pre-clinical Convulsive Models

The anticonvulsant properties of cannabinoids have been a subject of investigation for decades. taylorandfrancis.comscilit.com Early research comparing the potency of various cannabinoids in the maximal electroshock test in mice identified 11-hydroxy-THC as having the most potent anticonvulsive activity. taylorandfrancis.com It was found to be more potent than Δ8-THC, Δ9-tetrahydrocannabinol (Δ9-THC), and cannabidiol (B1668261) (CBD). taylorandfrancis.com

Structure-Activity Relationship (SAR) Studies of 11-Hydroxylated Cannabinoids

Structure-activity relationship (SAR) studies of cannabinoids aim to understand how a compound's chemical structure relates to its biological activity. nih.gov For classical cannabinoids like Δ8-THC, the addition of a hydroxyl (-OH) group at the 11th carbon position is a critical metabolic step that significantly enhances pharmacological potency. nii.ac.jpresearchgate.net

The conversion of Δ8-THC to 11-OH-Δ8-THC is a key example of metabolic activation, where the metabolite is more active than the parent drug. researchgate.net This hydroxylation enhances activity at cannabinoid receptors. researchgate.net Research has shown that even minor structural changes to the C-11 methyl group can significantly modulate receptor binding. nih.gov The increased potency of 11-OH-Δ8-THC is evident in its stronger induction of effects like catalepsy and hypothermia compared to Δ8-THC. nii.ac.jpnih.gov This enhancement of activity upon 11-hydroxylation is a crucial aspect of the SAR for this class of compounds, indicating that the 11-hydroxy group is a key pharmacophore for potent cannabinoid activity. researchgate.netnih.gov

Enantiomeric Potency Differences and Conformational Dynamics

The stereochemistry of 11-Hydroxy-Δ8-tetrahydrocannabinol (11-OH-Δ8-THC) plays a critical role in its pharmacological activity. Research conducted on the enantiomers of a potent synthetic derivative, 11-hydroxy-delta-8-tetrahydrocannabinol-dimethylheptyl (11-OH-Δ8-THC-DMH), reveals a significant disparity in their effects. The (-)-enantiomer demonstrated high potency in mouse and dog models, eliciting effects at doses between 3-100 micrograms/kg. In contrast, the (+)-enantiomer was found to be inactive, even at much higher doses (30 mg/kg in mice). nih.gov This high degree of enantioselectivity suggests that the interaction of the molecule with its biological target, likely a cannabinoid receptor, is highly specific. nih.gov The (-)-enantiomer of the DMH derivative was found to be 100 to 800 times more potent than Δ9-THC in mice, highlighting the profound impact of stereoisomerism on the compound's activity. nih.gov

Detailed information regarding the specific conformational dynamics of 11-Hydroxy-Δ8-tetrahydrocannabinol is not extensively detailed in the reviewed literature. However, the stark difference in potency between its enantiomers strongly implies that the three-dimensional shape of the molecule is a crucial determinant of its ability to bind to and activate cannabinoid receptors.

Table 1: Enantiomeric Activity of 11-OH-Δ8-THC-DMH in Animal Models

Enantiomer Activity Status Effective Dose Range (in mice)
(-)-enantiomer Active 3-100 µg/kg

Data sourced from a study on 11-hydroxy-delta-8-tetrahydrocannabinol-dimethylheptyl (11-OH-Δ8-THC-DMH). nih.gov

Influence of 11-Hydroxylation on Cannabinoid Receptor Binding and Overall Activity

The introduction of a hydroxyl group at the 11th carbon position is a key metabolic step that significantly modulates the activity of Δ8-tetrahydrocannabinol (Δ8-THC). preprints.orgmdpi.com This biotransformation, primarily mediated by the CYP2C9 enzyme in humans, converts Δ8-THC into its pharmacologically active metabolite, 11-OH-Δ8-THC. oup.comresearchgate.net This metabolite retains psychoactive effects and demonstrates higher potency than its parent compound, Δ8-THC, in animal studies. oup.comwikipedia.org

Table 2: Comparison of Δ8-THC and its 11-Hydroxy Metabolite

Compound Potency Relative to Parent Compound Key Pharmacokinetic Feature Primary Metabolizing Enzyme
Δ8-THC Baseline - -

| 11-OH-Δ8-THC | Higher Potency oup.comwikipedia.org | More readily enters the brain from blood nih.gov | CYP2C9 oup.com |

Advanced Analytical Methodologies for the Characterization and Quantification of 11 Hydroxy Δ8 Tetrahydrocannabinol

High-Resolution Chromatographic Separation Techniques

High-resolution chromatographic techniques are fundamental for the separation of 11-OH-Δ8-THC from its isomers and other cannabinoids in complex biological matrices like blood and urine. nih.govresearchgate.net The structural similarity between 11-OH-Δ8-THC and its Δ9-THC counterpart, 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-Δ9-THC), makes their chromatographic separation particularly challenging. nih.govjst.go.jp

Liquid chromatography coupled with mass spectrometry (LC-MS) has become a primary tool for the analysis of cannabinoids and their metabolites due to its high sensitivity and specificity, often eliminating the need for derivatization. researchgate.netnih.gov Various LC-MS configurations are employed for the analysis of 11-OH-Δ8-THC.

LC-MS/MS is a powerful technique for the quantification of 11-OH-Δ8-THC in biological samples. restek.comnih.gov This method offers enhanced selectivity by monitoring specific precursor-to-product ion transitions, which helps to minimize matrix interferences. oup.com For instance, a validated LC-MS/MS method has been developed to separate and quantify Δ8-THC and its metabolites, including 11-OH-Δ8-THC, in whole blood. restek.comnih.gov This method achieved a clear separation between the Δ8 and Δ9 isomers and their respective metabolites. nih.gov While baseline separation of 11-OH-Δ8-THC and 11-OH-Δ9-THC can be difficult, sufficient partial separation has been achieved to allow for confident identification and differentiation. nih.gov

Method validation parameters, such as linearity, accuracy, and precision, are critical for ensuring reliable results. For 11-OH-Δ8-THC, linear calibration ranges have been established, for example, from 0.5 to 100 ng/mL in whole blood. restek.com Accuracy is often demonstrated by recovery values within a certain percentage of the nominal concentrations, and precision is assessed through intraday and interday testing. restek.com

Table 1: Example LC-MS/MS Method Parameters for 11-OH-Δ8-THC Analysis

ParameterValue
Column Raptor FluoroPhenyl restek.com
Mobile Phase Gradient elution with mobile phases containing formic acid and acetonitrile (B52724) nih.govpreprints.org
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
LLOQ 0.5 ng/mL nih.gov

This table is for illustrative purposes and specific parameters may vary between laboratories and applications.

LC coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) is a high-resolution mass spectrometry technique valuable for metabolite profiling. While specific studies focusing solely on 11-OH-Δ8-THC using LC-QTOF/MS are limited, this technology is utilized for the broader characterization of cannabinoid metabolites. mdpi.com Its high mass accuracy and resolution enable the identification of unknown metabolites and provide greater confidence in compound identification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established technique for cannabinoid analysis. jst.go.jpnih.gov However, due to the low volatility and polar nature of hydroxylated metabolites like 11-OH-Δ8-THC, derivatization is typically required to improve their chromatographic properties. nih.govcannabissciencetech.comresearchgate.net

Derivatization is a key step in GC-MS analysis of cannabinoids, converting polar functional groups into less polar, more volatile derivatives. cannabissciencetech.comresearchgate.netextractionmagazine.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to form trimethylsilyl (B98337) (TMS) derivatives of cannabinoids. researchgate.netextractionmagazine.com This process improves peak shape, reduces thermal degradation, and enhances separation. cannabissciencetech.com

Studies have shown that as TMS derivatives, Δ9-THC, Δ8-THC, and their major metabolites, including the 11-hydroxy forms, can be completely separated and distinguished by their mass spectra using GC-MS. jst.go.jp The mass spectra of the TMS derivatives of Δ8-THC and Δ9-THC show a molecular ion at m/z 386.2, but differ in their fragment ion ratios, allowing for their differentiation. cannabissciencetech.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Cannabinoids

ReagentAbbreviationDerivative Formed
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Isomeric Differentiation Strategies for Cannabinoid Metabolites

The primary challenge in the analysis of 11-OH-Δ8-THC is its differentiation from the structurally similar and more abundant 11-OH-Δ9-THC. nih.govresearchgate.net Chromatographic separation is the most direct strategy. Achieving at least partial chromatographic resolution is essential for accurate quantification and to avoid misidentification. nih.gov

Several analytical approaches have been developed to tackle this challenge:

Optimized Chromatography: The use of specific stationary phases, such as fluorophenyl columns in LC, has been shown to provide the necessary selectivity for separating Δ8 and Δ9 isomers and their metabolites. restek.com

Tandem Mass Spectrometry (MS/MS): Even with co-elution, slight differences in the fragmentation patterns of the isomers in the mass spectrometer can sometimes be used for differentiation, although this is less reliable than chromatographic separation. jst.go.jp

High-Resolution Mass Spectrometry (HRMS): Techniques like QTOF-MS can aid in confirming the elemental composition of the analytes, but may not be sufficient on their own to distinguish between isomers without chromatographic separation.

Ultimately, a combination of high-resolution chromatography and mass spectrometry is the most robust approach for the unambiguous identification and quantification of 11-Hydroxy-Δ8-tetrahydrocannabinol in complex biological samples. nih.govjst.go.jp

Chromatographic Resolution of Δ8-THC and Δ9-THC Hydroxylated Metabolites

The accurate identification and quantification of 11-hydroxy-Δ8-tetrahydrocannabinol (11-OH-Δ8-THC) in biological samples present a significant analytical challenge, primarily due to the presence of its structural isomer, 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-Δ9-THC). restek.com These two compounds not only share the same molecular weight and elemental composition but also exhibit very similar physicochemical properties, making their separation difficult. phenomenex.com Consequently, achieving chromatographic resolution is essential for definitive analysis in clinical and forensic toxicology, as failure to separate these isomers can lead to inaccurate reporting and misinterpretation of results. restek.comnist.gov

Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for this purpose. kurabiotech.comscilit.com The development of effective LC methods has focused on optimizing stationary phases, mobile phase compositions, and gradient elution parameters to maximize selectivity between the hydroxylated metabolites of Δ8-THC and Δ9-THC. restek.comkurabiotech.com For instance, certain stationary phases, such as those with fluoro-phenyl properties, have demonstrated superior selectivity for these isomer pairs compared to more conventional C18 or biphenyl (B1667301) columns. restek.com The successful separation of these critical pairs is a prerequisite for reliable quantification and is crucial given the increasing availability and use of Δ8-THC products. nist.gov

Stationary Phase (Column)Mobile Phase CompositionKey Separation AchievedReference
Raptor FluoroPhenylGradient elution with water and acetonitrile, both containing formic acid.Baseline separation of 11-OH-Δ8-THC and 11-OH-Δ9-THC. restek.com
Waters Acquity™ UPLC BEH Shield RP18A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrileChromatographically resolved Δ8- and Δ9- isomers, including their hydroxylated metabolites. kurabiotech.com
Synergi™ 2.5 µm Hydro RPA: 5 mM Ammonium Formate B: MethanolSuccessful separation of Δ8-THC-COOH and Δ9-THC-COOH, demonstrating the column's utility for THC isomers. phenomenex.com

Mass Spectrometric Fingerprinting for Structural Elucidation and Distinction

Following chromatographic separation, mass spectrometry (MS) serves as a powerful tool for the structural elucidation and definitive identification of 11-hydroxy-Δ8-THC. future4200.com High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments with a high degree of confidence. lcms.czlcms.cz This capability is crucial for distinguishing it from other co-eluting compounds or matrix interferences.

The primary method for creating a "mass spectrometric fingerprint" is through tandem mass spectrometry (MS/MS). In this technique, the precursor ion (the ionized 11-OH-Δ8-THC molecule) is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller, characteristic product ions. nih.gov The resulting fragmentation pattern is unique to the molecule's structure. While 11-OH-Δ8-THC and its Δ9-isomer have identical precursor ions, subtle differences in their fragmentation patterns, such as the relative abundances of specific product ions, can be used for their differentiation, provided they are chromatographically separated. restek.comresearchgate.net The analysis of these fragmentation pathways is fundamental to confirming the identity of the analyte. future4200.comlcms.cz For example, common fragments for THC and its hydroxylated metabolites often relate to the loss of methyl or other functional groups from the dibenzopyran core structure. nih.gov

AnalytePrecursor Ion (m/z)Common Product Ions (m/z)Analytical SignificanceReference
11-OH-Δ9-THC (derivatized)371Not specifiedThe derivatized compound shows a strong ion at m/z 371, likely from the loss of the methanolic group at Position 11. nih.gov
Δ8-THC / Δ9-THC315.2318Not specifiedHRMS analysis identifies a base peak of m/z 315.2318 for multiple C21H30O2 isomers, confirming the elemental composition. lcms.czlcms.cz
11-OH-Δ8-THC (synthesized)353.2087 ([M+Na]+)Not specifiedHigh-resolution mass spectrometry confirmed the mass of the synthesized sodium adduct of the compound. nih.gov

Application of Stable Isotope Labeled Standards in Quantitative Analysis

For accurate and precise quantification of 11-hydroxy-Δ8-THC, the use of stable isotope-labeled (SIL) internal standards is the gold standard in analytical chemistry, particularly for LC-MS/MS methods. restek.comoup.com An SIL standard is a version of the target analyte where one or more atoms (commonly 1H, 12C, or 15N) have been replaced with their heavier stable isotopes (e.g., 2H or Deuterium, 13C, or 15N). isotope.comchemie-brunschwig.ch

The principle behind their use is isotope dilution mass spectrometry. A known amount of the SIL internal standard (e.g., 11-OH-Δ8-THC-d3) is added to a sample prior to extraction and analysis. oup.com This standard behaves almost identically to the native, unlabeled analyte during sample preparation, extraction, and chromatographic analysis, meaning it experiences similar losses or variations. restek.com However, because it has a higher mass, the mass spectrometer can detect it and the native analyte as two distinct chemical entities. By measuring the ratio of the native analyte's MS signal to the SIL standard's signal, analysts can accurately calculate the concentration of the native analyte, effectively correcting for matrix effects and procedural inconsistencies. restek.com This approach significantly improves the reliability, accuracy, and precision of quantitative results in complex biological matrices like blood and urine. restek.comoup.com

Stable Isotope Labeled StandardApplicationReference
Δ9-THC-D3Used as an internal standard for the quantification of Δ9-THC and its isomers. restek.com
11-OH-Δ9-THC-D3Used as an internal standard for the quantification of 11-OH-Δ9-THC and its isomers like 11-OH-Δ8-THC. restek.comoup.com
Δ9-THC-COOH-D3Used as an internal standard for the quantification of carboxy-THC metabolites. restek.com
Δ9-THC-COOH-d9Used as an internal standard for the quantification of carboxylated THC isomers. oup.com
11-OH-Δ8-THC-d3Used as an internal standard for the quantification of 11-OH-Δ8-THC. oup.com

Emerging Research Frontiers and Future Directions in 11 Hydroxy Δ8 Tetrahydrocannabinol Science

Elucidation of Non-Canonical Receptor-Mediated Effects

While the interaction of cannabinoids with the canonical cannabinoid receptors CB1 and CB2 is well-established, emerging research is focused on their effects on other receptor systems. For 11-OH-Δ8-THC, this represents a crucial area of investigation. The structural similarity of 11-OH-Δ8-THC to other pharmacologically active cannabinoids suggests potential interactions with non-canonical targets such as G protein-coupled receptor 55 (GPR55), peroxisome proliferator-activated receptors (PPARs), and various transient receptor potential (TRP) ion channels. mdpi.com

Future research will likely involve comprehensive screening assays to map the receptor binding profile of 11-OH-Δ8-THC beyond the endocannabinoid system. Understanding these off-target interactions is essential for building a complete pharmacological profile and may reveal novel mechanisms of action. For instance, activation of PPARγ has been linked to anti-inflammatory effects, and exploring the activity of 11-OH-Δ8-THC at this receptor could open new avenues for therapeutic tool development. nih.gov

Advanced Computational Chemistry Approaches for Predicting Molecular Interactions and SAR

Computational chemistry provides powerful tools for predicting how molecules like 11-OH-Δ8-THC interact with biological targets. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are becoming indispensable in cannabinoid research. These methods allow scientists to build three-dimensional models of the compound and its receptor targets, predicting binding affinities and conformations.

For 11-OH-Δ8-THC, computational approaches can elucidate how the addition of the 11-hydroxy group alters the molecule's interaction with the binding pockets of CB1 and CB2 receptors compared to the parent Δ8-THC. nih.gov This information is vital for understanding its potency and for guiding the synthesis of new analogs. Structure-activity relationship (SAR) studies, which correlate a molecule's structure with its biological activity, are greatly enhanced by these computational models, enabling the prediction of how further chemical modifications might influence receptor selectivity and efficacy. nih.govbiomolther.org

Development of Targeted Probes for In Vitro and Ex Vivo Mechanistic Studies

To precisely study the mechanisms of action of 11-OH-Δ8-THC, researchers require specialized chemical tools known as probes. unimi.it The development of targeted probes, such as radiolabeled, fluorescent, or biotinylated analogs of 11-OH-Δ8-THC, is a key future direction. These probes enable direct visualization and quantification of the molecule's binding to receptors in various experimental setups. researchgate.netnih.gov

Radiolabeled probes , for instance, can be used in receptor binding assays to determine affinity and in autoradiography to map receptor distribution in tissues.

Fluorescent probes allow for the real-time visualization of receptor binding and trafficking in living cells using advanced microscopy techniques. nih.govacs.org

Photoactivatable probes can be used to permanently link the molecule to its receptor upon light activation, allowing for the isolation and identification of receptor-ligand complexes. unimi.it

The synthesis of such probes based on the 11-OH-Δ8-THC scaffold will be instrumental in conducting detailed mechanistic studies, both in vitro in cell cultures and ex vivo in tissue preparations. researchgate.net

Role of 11-Hydroxy-Δ8-tetrahydrocannabinol as a Biochemical Marker in Controlled Research Environments

In controlled research, the accurate identification and quantification of metabolites are essential for understanding pharmacokinetics. 11-OH-Δ8-THC serves as a critical biochemical marker for the metabolism of Δ8-THC. nih.gov The development of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), is crucial for its detection in biological matrices like plasma and urine. cannabissciencetech.comresearchgate.netnih.gov

The presence and concentration of 11-OH-Δ8-THC can provide a clearer picture of the timeline and extent of Δ8-THC exposure and metabolism. wikipedia.org Furthermore, stable isotope-labeled internal standards, such as (−)-11-hydroxy-Δ8-THC-d3, are essential for accurate quantification in complex biological samples, ensuring the reliability of pharmacokinetic and metabolic studies. caymanchem.com As Δ8-THC products become more prevalent, the ability to distinguish its metabolism from that of Δ9-THC through specific metabolite analysis is of growing importance in forensic and clinical toxicology. wikipedia.org

Analytical Methods for Cannabinoid Detection
TechniqueAbbreviationPrimary Use in ResearchNotes
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSQuantification of THC and metabolites in biological fluids (plasma, oral fluid, urine). researchgate.netpharmaceuticalonline.comHigh sensitivity and specificity; does not require derivatization. nih.gov
Gas Chromatography-Mass SpectrometryGC-MSConfirmatory analysis and quantification, particularly in forensic toxicology. colostate.eduOften requires a derivatization step for acidic cannabinoids. nih.gov
High-Performance Liquid ChromatographyHPLCSeparation and analysis of cannabinoids from various matrices. cannabissciencetech.comOften coupled with UV or MS detectors for identification and quantification. colostate.edu
ImmunoassaysN/AInitial screening of biological samples (e.g., urine) for cannabinoid metabolites. researchgate.netBased on antibody-antigen recognition; positive results typically require confirmation by a more specific method like GC-MS. colostate.edu

Opportunities for Synthetic Analog Development Based on the 11-Hydroxylated Scaffold for Novel Pharmacological Tools

The 11-hydroxylated tetrahydrocannabinol structure serves as a valuable scaffold for medicinal chemists to develop novel synthetic analogs. nih.gov By systematically modifying different parts of the 11-OH-Δ8-THC molecule, researchers can explore the structure-activity relationships and create new compounds with tailored pharmacological properties. acs.orgacs.org For example, alterations to the C3 alkyl side chain can significantly impact cannabinoid receptor affinity and efficacy. nih.gov

The synthesis of analogs based on this scaffold can lead to the development of highly potent and selective agonists or antagonists for CB1 and CB2 receptors. researchgate.netnih.gov These novel pharmacological tools are invaluable for basic research, helping to dissect the roles of the endocannabinoid system in various physiological processes. One study reported the enantioselective synthesis of an 11-hydroxy-Δ8-THC analog with a dimethylheptyl side chain, which was found to be one of the most potent traditional cannabinoids known. nih.gov

Comprehensive In Vitro and Ex Vivo Studies for Detailed Metabolic and Pharmacological Characterization

A thorough understanding of 11-OH-Δ8-THC requires extensive characterization through both in vitro and ex vivo studies. In vitro metabolic studies, often using human liver microsomes, are fundamental to identifying the specific cytochrome P450 enzymes responsible for its formation and further breakdown. nih.govovid.comresearchgate.net Such studies have identified CYP2C9 as the primary enzyme for 11-hydroxylation of Δ8-THC, with CYP3A4 also playing a role. nih.govoup.com

Pharmacological characterization involves a battery of in vitro assays, including receptor binding assays to determine affinity for CB1, CB2, and other potential targets, as well as functional assays (e.g., cAMP inhibition) to measure the compound's efficacy as an agonist or antagonist. wikipedia.org Ex vivo studies using isolated tissues can provide insights into the physiological effects of 11-OH-Δ8-THC on specific organ systems. This foundational research is critical for building a comprehensive profile of the molecule's biological activity. nih.gov

Key Enzymes in Δ8-THC Metabolism
Enzyme FamilySpecific IsozymeMetabolic Reaction CatalyzedReference
Cytochrome P450 2CCYP2C9Major enzyme for 11-hydroxylation of Δ8-THC to form 11-OH-Δ8-THC. nih.govoup.comovid.comresearchgate.net
Further metabolism of 11-OH-THC. researchgate.net
Cytochrome P450 3ACYP3A4Hydroxylation at the 7α- and 7β-positions of Δ8-THC. nih.govovid.com
Contributes to the metabolism of 11-OH-THC. researchgate.net

Q & A

Q. How can researchers address discrepancies in receptor binding data between 11-OH-Δ8-THC and Δ9-THC?

  • Methodological Answer : Perform comparative molecular dynamics simulations to analyze ligand-receptor interactions (e.g., CB1 Tyr275 hydrogen bonding). Use functional selectivity assays (e.g., β-arrestin recruitment vs. cAMP inhibition) to quantify biased signaling. Publish raw datasets and computational models in open-access repositories for reproducibility .

Data Contradiction Analysis Framework

  • Example : Conflicting reports on 11-OH-Δ8-THC’s potency (CB1 IC50 = 50 nM vs. 120 nM) may arise from assay conditions (e.g., membrane preparation methods, GTPγS concentration). Standardize protocols via interlaboratory ring trials and report detailed methodology (e.g., buffer pH, temperature) to harmonize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.